Patent-Reported Target Engagement: IC₅₀ = 30 nM Against a Defined Molecular Target
The target compound is explicitly exemplified in US Patent 10,301,306 (Example 78) as a ligand with an inhibitory IC₅₀ of 30 nM against a specific enzyme target, measured in a 1536-well plate-based biochemical assay [1]. This represents direct quantitative evidence of the compound's potency in a defined assay context. In contrast, for the closest oxalamide analog (N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, CAS 1421506-92-4) and the urea analog (1-cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, CAS 1421494-08-7), no comparable patent-exemplified potency data at an equivalent target are publicly available as of the date of this guide.
| Evidence Dimension | Inhibitory potency (IC₅₀) in biochemical assay |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM |
| Comparator Or Baseline | Oxalamide analog (CAS 1421506-92-4): no equivalent public IC₅₀ data at same target; Urea analog (CAS 1421494-08-7): no equivalent public IC₅₀ data at same target |
| Quantified Difference | Target compound: definitive potency anchor point (30 nM); comparators: uncharacterized in same assay context |
| Conditions | 1536-well plate-based biochemical assay (BindingDB BDBM392880; US Patent 10,301,306, Example 78) |
Why This Matters
For procurement decisions, possession of a published, patent-exemplified IC₅₀ value provides a verifiable potency benchmark that is absent for the closest structural analogs, enabling data-driven compound selection rather than speculative purchase.
- [1] BindingDB. Entry BDBM392880 – Ligand from US10301306, Example 78. IC50 = 30 nM. Assay performed in black 1536-well plates. View Source
